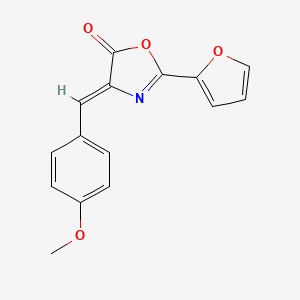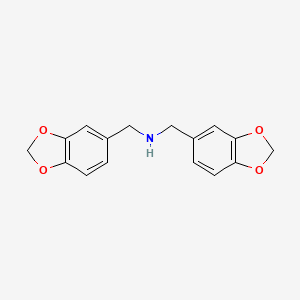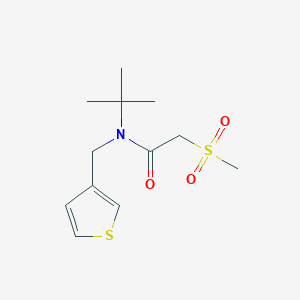
2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound is also known as Furazolidone, which is a nitrofuran antibiotic.
Mechanism of Action
The mechanism of action of 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of various enzymes, including DNA gyrase, RNA polymerase, and monoamine oxidase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one are diverse and depend on the specific application. In medicinal chemistry, the compound has been shown to inhibit the growth of various bacteria, fungi, and protozoa. It has also been investigated for its potential to induce apoptosis in cancer cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its broad-spectrum activity against various microorganisms. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of this compound is its potential to cause drug resistance in microorganisms.
Future Directions
There are several future directions for the research on 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential area of investigation is the development of new derivatives with improved activity and specificity. Another area of interest is the potential use of this compound in the treatment of viral infections, including COVID-19. Additionally, researchers may investigate the potential use of this compound in catalysis and materials science.
Conclusion:
In conclusion, 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a versatile compound with diverse applications in various scientific fields. Its broad-spectrum activity against microorganisms and potential anticancer and anti-inflammatory properties make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction between furfural and 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to yield the final product.
Scientific Research Applications
2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its various scientific research applications. In medicinal chemistry, this compound has been shown to possess antibacterial, antifungal, antiprotozoal, and antiviral activities. It has also been investigated for its potential anticancer and anti-inflammatory properties.
properties
IUPAC Name |
(4Z)-2-(furan-2-yl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-18-11-6-4-10(5-7-11)9-12-15(17)20-14(16-12)13-3-2-8-19-13/h2-9H,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQMUQXKUSXNEJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5377265.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5377277.png)
![N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5377278.png)
![8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5377281.png)

![2-amino-4-(5-cyano-1-methyl-1H-pyrrol-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-h]quinoline-3-carbonitrile](/img/structure/B5377290.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5377292.png)

![3-allyl-5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5377298.png)